molecular formula C9H12F3N5 B1483038 4-(azidomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2098077-88-2

4-(azidomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1483038
CAS No.: 2098077-88-2
M. Wt: 247.22 g/mol
InChI Key: GTHWSKOJZSBCOX-UHFFFAOYSA-N
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Description

The compound “4-(azidomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The azidomethyl group (-CH2N3) contains an azide functional group, which is composed of three nitrogen atoms.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronegativity of the trifluoromethyl group, which is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

Trifluoromethyl groups are often used in pharmaceuticals, agrochemicals, and materials due to their unique physicochemical properties . The presence of the azide group could also make this compound useful in click chemistry, a type of chemical reaction used to quickly and reliably form substances.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl and azide groups. Trifluoromethyl groups are known to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Antimicrobial Activity

Compounds with structural elements similar to "4-(azidomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole" have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 1,2,3-triazolyl pyrazole derivatives demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities, showcasing their potential as novel antimicrobial agents (Bhat et al., 2016).

Synthesis of Pyrazole Derivatives

Research has also focused on the synthesis of pyrazole derivatives with various functional groups, including trifluoromethyl groups, which are of interest due to their potential applications in medicinal chemistry and agrochemicals. For example, a study on the synthesis of fluoromethylsydnones leading to pyrazoles after cycloaddition reactions with alkynes indicates the utility of these compounds in creating pharmacologically relevant structures (Foster et al., 2013).

Agrochemical Applications

The synthesis of pyrazole carboxamide derivatives has been explored for their fungicidal and nematocidal activities, suggesting their use in agrochemicals. A study reported the preparation of a novel series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, some of which exhibited good nematocidal activity against Meloidogyne incognita (Zhao et al., 2017).

Synthesis and Structural Studies

Additionally, the synthesis and structural characterization of compounds containing pyrazole and trifluoromethyl groups have been a subject of study. These investigations are crucial for understanding the chemical behavior and potential applications of such molecules in the development of new drugs and materials. For example, the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one highlights the potential medicinal utility of fluorinated fused-ring pyrazoles (Lam et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in a pharmaceutical context, the trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound .

Properties

IUPAC Name

4-(azidomethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N5/c1-6(2)4-17-5-7(3-14-16-13)8(15-17)9(10,11)12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHWSKOJZSBCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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